molecular formula C17H22N2O9 B1237578 Mnp-glcnac CAS No. 70622-74-1

Mnp-glcnac

Cat. No. B1237578
CAS RN: 70622-74-1
M. Wt: 398.4 g/mol
InChI Key: YHWRKXMTISIYOF-GVVSDTBTSA-N
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Description

Mnp-glcnac, also known as 2-Methoxy-4-(2-nitrovinyl)-phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, is a chromogenic substrate used for the assay of β-N-acetylglucosaminidase (NAG), a lysosomal enzyme . This enzyme catalyzes the breakdown of gangliosides and other related glycosides . The assay of urinary NAG activity has been used for the diagnosis of kidney damage and diabetic complications .


Synthesis Analysis

While there is limited information available on the specific synthesis of Mnp-glcnac, it is known that the production of UDP-GlcNAc, a related compound, involves multiple levels of regulation, including transcriptional activation of the glmUS operon by the NagC dual regulator .


Molecular Structure Analysis

The molecular formula of Mnp-glcnac is C17H22O9N2 . It is a pale-yellow powder which on hydrolysis by β-N-acetylglucosaminidase releases a soluble product that is red at pH> 9.5 and is measured at 505 nm .


Chemical Reactions Analysis

Mnp-glcnac is hydrolyzed by β-N-acetylglucosaminidase to release a soluble product that is red at pH> 9.5 . This reaction is used in the assay of β-N-acetylglucosaminidase .


Physical And Chemical Properties Analysis

Mnp-glcnac is a pale-yellow powder . On hydrolysis by β-N-acetylglucosaminidase, it releases a soluble product that is red at pH> 9.5 . The Extinction coefficient of the released chromogenic product is 27,000 Lmol -1 cm -1 .

Scientific Research Applications

Magnetophoretic Behavior in Cells

Mnp-GlcNAc, specifically glucose (Glc) or N-acetylglucosamine (GlcNAc) coated magnetic nanoparticles (MNPs), has been utilized in studies involving magnetophoretic behavior in cells. Research by (Fallows et al., 2017) demonstrated that these coated MNPs significantly increased interactions with 3T3 fibroblast cells. The presence of these nanoparticles facilitated the movement of labeled cells towards an external magnet, highlighting potential applications in cell manipulation and targeting.

Magnetic Nanoparticles in Oncology

Mnp-GlcNAc plays a crucial role in oncology, especially in the development of cancer treatments. (Păltânea et al., 2021) discusses how MNPs, potentially including Mnp-GlcNAc, are increasingly used in experimental cancer treatments. This research focuses on the minimal side effects of these treatments and the utilization of MNPs in targeted drug delivery, chemotherapy, immunotherapy, and magnetic hyperthermia, among other therapies.

Magnetic Nanoparticles for Theragnostics

In the field of theragnostics, Mnp-GlcNAc's magnetic properties are leveraged for dual therapeutic and diagnostic purposes. According to (Shubayev et al., 2009), MNPs are used in magnetic resonance imaging (MRI), guided drug delivery, magnetic hyperthermia cancer therapy, and other applications. The research indicates a growing trend towards integrating therapeutic and diagnostic applications, such as MRI-guided cell replacement therapy.

Magnetic Nanoparticles in MR Imaging and Drug Delivery

The role of Mnp-GlcNAc in magnetic resonance imaging and drug delivery is significant. As highlighted by (Sun et al., 2008), MNPs are attractive as MRI contrast agents and carriers for drug delivery due to their unique magnetic properties and ability to function at the cellular and molecular levels.

Magnetic Nanoparticles in Electrochemical Sensors

Mnp-GlcNAc is also important in developing electrochemical sensors for pharmaceutical and biomedical applications. (Mollarasouli et al., 2021) explores how MNPs-based electrochemical sensors have gained attention due to their high sensitivity and selectivity, which are crucial in diagnostics, drug delivery, and imaging.

Magnetofection in Gene Delivery

Magnetofection, involving the use of magnetic nanoparticles like Mnp-GlcNAc for gene delivery, is a notable application in biomedical research. (Bi et al., 2020) reviews the use of MNPs in the dynamic process of gene delivery, highlighting their potential in MRI, magnetic hyperthermia, and other biomedical applications.

Mechanism of Action

The mechanism of action of Mnp-glcnac involves its hydrolysis by β-N-acetylglucosaminidase . This enzyme is a lysosomal enzyme which catalyses the breakdown of gangliosides and other related glycosides .

Safety and Hazards

According to the Material Safety Data Sheet, Mnp-glcnac should be handled with care to avoid contact with eyes and skin, and inhalation of dust . It should be stored in tightly closed dark bottles/containers, in a freezer at -20oC or cold-room at 4 – 8°C .

Future Directions

The study of O-GlcNAcylation, a post-translational modification involving N-acetylglucosamine, is an active area of research . Future research in this field will provide novel, more effective chemical strategies and probes for the molecular interrogation of O-GlcNAcylation, elucidating new mechanisms and functional roles of O-GlcNAc with potential therapeutic applications in human health .

properties

IUPAC Name

N-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O9/c1-11(21)18-17(26-2)14(22)16(23,8-9-19(24)25)13(10-20)28-15(17)27-12-6-4-3-5-7-12/h3-9,13-15,20,22-23H,10H2,1-2H3,(H,18,21)/b9-8+/t13-,14+,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWRKXMTISIYOF-GVVSDTBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(C(C(C(OC1OC2=CC=CC=C2)CO)(C=C[N+](=O)[O-])O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@]1([C@H]([C@]([C@H](O[C@H]1OC2=CC=CC=C2)CO)(/C=C/[N+](=O)[O-])O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mnp-glcnac

CAS RN

70622-74-1
Record name 2-Methoxy-4-(2'-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070622741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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